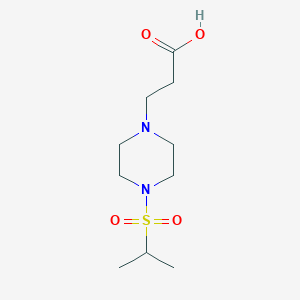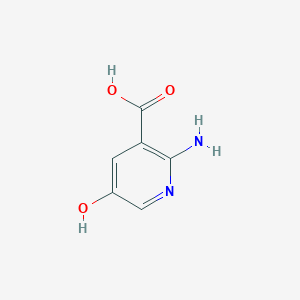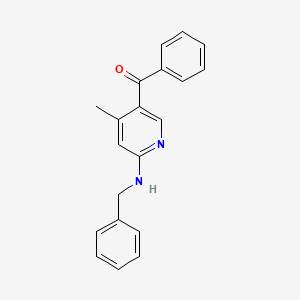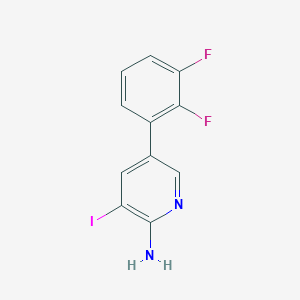
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドは、ピリジン誘導体のクラスに属する化合物です。ピリジン誘導体は、そのユニークな構造特性と生物活性により、医薬品化学において幅広い用途で知られています。特にこの化合物は、さまざまな科学研究分野での潜在的な用途で注目を集めています。
準備方法
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、3-アミノピリジンとN,N-ジメチルピロリジン-2-カルボン酸を特定の反応条件下で反応させる方法です。 この反応は通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基を使用して、アミド結合の形成を促進する必要があります .
この化合物の工業的生産方法は、同様の反応条件を使用して大規模合成を行う場合がありますが、収率と純度が向上するように最適化されます。連続フローリアクターと自動合成プラットフォームの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。この反応は通常、対応するN-酸化物または他の酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたアミン誘導体の形成につながります。
置換: 化合物中のピリジン環は、求電子試薬または求核試薬との置換反応を受け、置換ピリジン誘導体の形成につながります。これらの反応の一般的な試薬には、ハロゲン、アルキル化剤、アミンやチオールなどの求核試薬が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってN-酸化物が生成される場合がありますが、置換反応によってさまざまな置換ピリジン誘導体が生成される場合があります .
科学研究への応用
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子の合成における構成要素として使用されます。そのユニークな構造により、創薬や開発のための多様な化学ライブラリを作成できます。
生物学: 生物学的研究では、この化合物はさまざまな生物学的標的との潜在的な相互作用について研究されています。これは、酵素阻害、受容体結合、およびその他の生化学的プロセスを調査するためのアッセイで使用できます。
医学: この化合物の潜在的な治療特性により、創薬の候補となっています。これは、癌、感染症、神経疾患などのさまざまな疾患に対する活性について検討されています。
科学的研究の応用
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
作用機序
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子経路は、特定の用途と関心の標的によって異なります。 たとえば、医薬品化学では、この化合物は、疾患の進行に関与する特定の酵素を阻害し、治療効果を発揮する可能性があります .
類似の化合物との比較
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドは、他のピリジン誘導体やアミド含有化合物と比較できます。類似の化合物には次のものがあります。
1-(3-アミノピリジン-2-イル)-N,N-ジメチルピロリジン-2-カルボキサミドの独自性は、特定の構造特徴と官能基の組み合わせにあり、これにより、明確な化学的および生物学的特性が与えられています。
類似化合物との比較
1-(3-Aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide can be compared with other pyridine derivatives and amide-containing compounds. Similar compounds include:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and amide functionality, making them structurally related.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their medicinal properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18N4O |
|---|---|
分子量 |
234.30 g/mol |
IUPAC名 |
1-(3-aminopyridin-2-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15(2)12(17)10-6-4-8-16(10)11-9(13)5-3-7-14-11/h3,5,7,10H,4,6,8,13H2,1-2H3 |
InChIキー |
ZVFRAIXVBZDGEP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCCN1C2=C(C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)










![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
